molecular formula C13H10ClN3O4 B3030971 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea CAS No. 117745-34-3

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Cat. No.: B3030971
CAS No.: 117745-34-3
M. Wt: 307.69 g/mol
InChI Key: ASMCVDDUQQZBFK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a useful research compound. Its molecular formula is C13H10ClN3O4 and its molecular weight is 307.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DNA-Binding Studies and Biological Activities

    • Compounds similar to 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea have been synthesized and analyzed for their DNA-binding capabilities and biological activities. These studies include the examination of antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
  • Synthesis and Antimalarial Activity

    • Research has been conducted on the synthesis and antimalarial activity of compounds structurally related to this compound. These studies have explored the quantitative structure-activity relationships of these compounds (Werbel et al., 1986).
  • Hydrolysis Studies in Acid and Aqueous Solutions

    • The hydrolysis of phenylureas, including compounds similar to the one , has been examined in various acidic and aqueous solutions. These studies help in understanding the chemical behavior and stability of such compounds (Giffney & O'Connor, 1976).
  • Microsomal Monooxygenation in Cancer Studies

    • Liver microsomal hydroxylation of compounds related to this compound has been studied, especially in the context of cancer research. These studies provide insights into the metabolism of such compounds (May et al., 1975).
  • Convenient Synthesis Methods for Derivatives

    • Methods for the convenient synthesis of nitrophenyl- and dinitrophenyluracil derivatives, which are structurally related to the compound , have been developed. These methods are useful in the synthesis of biologically active compounds (Gondela & Walczak, 2006).
  • Synthesis of Imidazolidine Derivatives

    • Research has focused on synthesizing new substituted imidazolidine derivatives from phenylureas. This includes an exploration of their properties and potential applications (Sedlák et al., 2005).
  • Chemical Characterization and DNA Interaction Studies

    • New nitro-substituted thioureas and their copper complexes have been synthesized and characterized. Their DNA binding potencies and free radical scavenging activities have been assessed, offering insights into potential therapeutic applications (Patujo et al., 2015).

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-9-6-10(12(18)7-11(9)17(20)21)16-13(19)15-8-4-2-1-3-5-8/h1-7,18H,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMCVDDUQQZBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396461
Record name 1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117745-34-3
Record name 1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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